![molecular formula C8H15NO B6235905 3-(oxetan-3-yl)piperidine CAS No. 1273568-27-6](/img/no-structure.png)
3-(oxetan-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxetane is a four-membered ring molecule that is used in various chemical reactions . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . It is an important synthetic fragment for designing drugs and plays a significant role in the pharmaceutical industry .
Synthesis Analysis
Oxetane can be synthesized through epoxide opening with Trimethyloxosulfonium Ylide . Piperidine synthesis has been widespread and there are specific methods of piperidine synthesis .
Molecular Structure Analysis
Oxetane has a four-membered ring structure . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
Oxetane can undergo various reactions such as ring opening with Trimethyloxosulfonium Ylide . Piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxetan-3-yl)piperidine involves the formation of an oxetane ring followed by the addition of a piperidine ring to the oxetane ring.", "Starting Materials": [ "3-bromopropene", "sodium hydride", "3-hydroxypropanal", "piperidine", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Formation of oxetane ring", "3-bromopropene is reacted with sodium hydride in diethyl ether to form the corresponding alkene. This is then reacted with 3-hydroxypropanal in the presence of acetic acid to form the oxetane ring.", "Step 2: Addition of piperidine ring", "The oxetane ring is then reacted with piperidine in the presence of sodium borohydride to form the desired compound, 3-(oxetan-3-yl)piperidine.", "Step 3: Purification", "The crude product is purified by acid-base extraction using hydrochloric acid and sodium hydroxide followed by recrystallization from a suitable solvent such as ethanol or methanol." ] } | |
CAS RN |
1273568-27-6 |
Product Name |
3-(oxetan-3-yl)piperidine |
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.